2-(3-Aminooxetan-3-yl)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

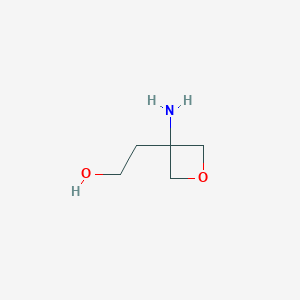

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-aminooxetan-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c6-5(1-2-7)3-8-4-5/h7H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTQCSLLDJIBJGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(3-Aminooxetan-3-yl)ethanol: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-(3-Aminooxetan-3-yl)ethanol (CAS No. 1379812-08-4), a key building block in modern medicinal chemistry. The strategic incorporation of the 3-aminooxetane motif can significantly enhance the physicochemical properties of drug candidates, including aqueous solubility and metabolic stability. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the strategic use of this versatile compound.

Introduction: The Rise of Oxetanes in Medicinal Chemistry

The oxetane ring, a four-membered cyclic ether, has emerged as a valuable structural motif in drug discovery. Its inherent ring strain, approximately 25.5 kcal/mol, and the polarized C-O bonds contribute to its unique chemical reactivity and physical properties.[1] Notably, the oxetane moiety serves as an effective bioisosteric replacement for commonly used functional groups like gem-dimethyl and carbonyl groups.[1] This substitution can lead to profound improvements in critical drug-like properties such as aqueous solubility, lipophilicity, and metabolic stability.[1]

Among the various substituted oxetanes, 3-aminooxetanes have garnered significant attention. The presence of the amino group provides a key handle for further functionalization, allowing for the facile incorporation of the oxetane core into a wide array of molecular scaffolds. This compound, featuring both a primary amine and a primary alcohol, represents a particularly versatile building block, offering two distinct points for chemical modification.

Physicochemical and Spectroscopic Properties

Due to the limited availability of experimental data for this compound in public literature, the following properties are a combination of available data from suppliers and predicted values based on its structure. These predictions are derived from computational models and analogies with similar 3,3-disubstituted oxetanes.

General Properties

| Property | Value/Information | Source |

| CAS Number | 1379812-08-4 | [2][3] |

| Molecular Formula | C₅H₁₁NO₂ | [3] |

| Molecular Weight | 117.15 g/mol | [3] |

| Appearance | Predicted to be a solid or liquid | [2] |

| Storage | Store in a sealed, air-resistant place | [2] |

Predicted Spectroscopic Data

The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the oxetane ring and the ethanol side chain.

-

Oxetane Ring Protons: The four protons on the oxetane ring would likely appear as two distinct multiplets in the range of δ 4.0-5.0 ppm.

-

Ethanol Side Chain: The methylene group adjacent to the hydroxyl group (-CH₂OH) would likely resonate around δ 3.5-3.8 ppm, while the methylene group attached to the oxetane ring (-C-CH₂-) would be expected in a similar region.

-

Amine and Hydroxyl Protons: The -NH₂ and -OH protons would appear as broad singlets, and their chemical shifts would be highly dependent on the solvent and concentration. These signals would be exchangeable with D₂O.

The carbon NMR spectrum is predicted to show five distinct signals corresponding to the five carbon atoms in the molecule.

-

Oxetane Ring Carbons: The CH₂ carbons of the oxetane ring are expected to appear in the range of δ 70-80 ppm, while the quaternary carbon is predicted to be further downfield.

-

Ethanol Side Chain Carbons: The carbon of the -CH₂OH group would likely be in the δ 60-65 ppm region, and the carbon of the -C-CH₂- group would be in a similar range.

The IR spectrum would be characterized by the following key absorption bands:

-

O-H and N-H Stretching: A broad band in the region of 3200-3500 cm⁻¹ corresponding to the stretching vibrations of the O-H and N-H bonds.

-

C-H Stretching: Absorptions in the 2850-3000 cm⁻¹ range due to the stretching of C-H bonds.

-

C-O Stretching: A strong band around 1050-1150 cm⁻¹ characteristic of the C-O stretching of the ether in the oxetane ring and the primary alcohol.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 117. Common fragmentation patterns would likely involve the loss of small neutral molecules such as water (H₂O) or ethylene (C₂H₄), as well as cleavage of the ethanol side chain.

Synthesis and Reactivity

While a specific, detailed synthesis for this compound is not widely published, its preparation can be conceptualized through established methodologies for the synthesis of 3-substituted 3-aminooxetanes.

Proposed Synthetic Strategies

A plausible synthetic approach would start from a suitable precursor that can be elaborated to introduce both the amino and the hydroxyethyl groups at the 3-position of the oxetane ring.

Strategy 1: From Oxetan-3-one

Oxetan-3-one is a versatile starting material for the synthesis of 3-substituted oxetanes.[1]

Synthesis from Oxetan-3-one. A potential route starting from the commercially available oxetan-3-one.

Experimental Protocol (Conceptual):

-

Cyanohydrin Formation: React oxetan-3-one with trimethylsilyl cyanide (TMSCN) followed by acidic workup to form the cyanohydrin intermediate.

-

Strecker Reaction: Treatment of the cyanohydrin with an ammonia source would yield the corresponding amino nitrile.

-

Hydrolysis and Esterification: The nitrile can be hydrolyzed to a carboxylic acid, which is then esterified.

-

Reduction: The ester is subsequently reduced, for example with lithium aluminum hydride (LiAlH₄), to afford the final product, this compound.

Strategy 2: From a Precursor with a Latent Amino Group

Another approach involves the use of a starting material where the amino group is introduced in a protected form or as a precursor.

Alternative Synthesis Route. A conceptual pathway involving a nitro-alcohol intermediate.

Reactivity Profile

The reactivity of this compound is dictated by its three key functional groups: the primary amine, the primary alcohol, and the oxetane ring.

-

Amine Functionality: The primary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, arylation, and reductive amination. This allows for the attachment of the molecule to various scaffolds.

-

Alcohol Functionality: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, esterified, or converted to a leaving group for subsequent nucleophilic substitution.

-

Oxetane Ring: The strained oxetane ring is susceptible to ring-opening reactions under acidic conditions, reacting with various nucleophiles.[1] This reactivity needs to be considered when planning synthetic steps involving acidic reagents. However, the oxetane ring is generally stable under neutral and basic conditions.[4]

Reactivity of this compound. The molecule offers multiple sites for chemical modification.

Applications in Drug Discovery and Development

The unique structural and physicochemical properties of the 3-aminooxetane motif make it a highly desirable building block in the design of novel therapeutics.

Bioisosteric Replacement

As previously mentioned, the oxetane ring is an excellent bioisostere for gem-dimethyl and carbonyl groups.[1] This substitution can lead to:

-

Improved Aqueous Solubility: The polar nature of the ether oxygen in the oxetane ring can significantly enhance the solubility of a molecule, a critical parameter for oral bioavailability.

-

Enhanced Metabolic Stability: The replacement of metabolically labile groups with the more robust oxetane ring can reduce clearance and improve the pharmacokinetic profile of a drug candidate.

-

Modulation of Basicity: The electron-withdrawing nature of the oxetane ring can reduce the basicity of an adjacent nitrogen atom, which can be beneficial for optimizing a compound's properties.

Scaffold for Combinatorial Chemistry

The presence of both an amino and a hydroxyl group in this compound provides two orthogonal handles for chemical modification. This allows for the rapid generation of libraries of diverse compounds for high-throughput screening.

Role in Drug Discovery. A workflow illustrating the use of this compound in library synthesis for drug discovery.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling amino alcohols should be followed. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with skin and eyes, and prevent inhalation of any vapors.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique structural features, including the strained oxetane ring and two points of functionality, offer a powerful tool for modulating the physicochemical properties of bioactive molecules. While specific experimental data for this compound is limited, its potential for improving solubility, metabolic stability, and providing a scaffold for diverse chemical libraries is clear from the broader literature on aminooxetanes. As the demand for novel drug candidates with optimized properties continues to grow, the strategic application of building blocks like this compound will undoubtedly play an increasingly important role.

References

- 1. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 2. 2-(3-Amino-oxetan-3-yl)-ethanol 1379812-08-4, CasNo.1379812-08-4 Hunan Russell Chemicals Technology Co.,Ltd China (Mainland) [russell.lookchem.com]

- 3. 1379812-08-4|this compound|BLD Pharm [bldpharm.com]

- 4. Modular Access to Functionalized Oxetanes as Benzoyl Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 2-(3-Aminooxetan-3-yl)ethanol (CAS 1379812-08-4): A Versatile Building Block in Modern Drug Discovery

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic design of small molecules with optimized physicochemical and pharmacokinetic properties is paramount. Among the structural motifs that have gained significant traction, the oxetane ring stands out for its unique ability to confer desirable attributes upon drug candidates.[1][2] 2-(3-Aminooxetan-3-yl)ethanol is a bifunctional building block featuring this strained four-membered heterocycle, a primary amine, and a primary alcohol. This combination of features makes it an exceptionally valuable tool for introducing polarity, modulating basicity, and improving aqueous solubility, all while providing versatile handles for synthetic elaboration.[3][4]

The oxetane moiety is increasingly utilized as a bioisostere for gem-dimethyl and carbonyl groups, offering a similar spatial arrangement but with enhanced hydrophilicity and metabolic stability.[4][5] The inherent strain energy of the oxetane ring (approx. 106 kJ·mol⁻¹) and the puckered conformation contribute to a distinct three-dimensional character that can improve binding interactions and explore new chemical space.[6][7] This guide provides a comprehensive technical overview of this compound, detailing its properties, plausible synthetic strategies, applications in drug discovery, and analytical profile for professionals engaged in the development of next-generation therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties underscore its utility as a fragment for library synthesis and lead optimization.

| Property | Value | Reference |

| CAS Number | 1379812-08-4 | N/A |

| Molecular Formula | C₅H₁₁NO₂ | N/A |

| Molecular Weight | 117.15 g/mol | N/A |

| Appearance | Solid or liquid | N/A |

| SMILES | NC1(CCO)COC1 | N/A |

| Purity | Typically >97% (commercial sources) | N/A |

| Storage | Store in a tightly sealed container under inert atmosphere | N/A |

Synthesis and Reaction Mechanisms

While specific, peer-reviewed synthetic procedures for this compound are not widely published, a plausible and logical synthetic route can be devised based on established methodologies for the preparation of 3,3-disubstituted oxetanes.[6][8] A common and effective strategy begins with the commercially available building block, oxetan-3-one.

A Strecker-type reaction on oxetan-3-one would yield an α-aminonitrile, which can then be hydrolyzed to the corresponding α-amino acid, 2-(3-aminooxetan-3-yl)acetic acid.[9] Subsequent reduction of the carboxylic acid moiety, for instance using borane complexes or lithium aluminum hydride under carefully controlled conditions, would furnish the target primary alcohol, this compound. Amine protection (e.g., as a Boc or Cbz derivative) would likely be required prior to the reduction step to prevent side reactions.

Below is a diagram illustrating this conceptual synthetic workflow.

Caption: Plausible synthetic workflow for this compound.

Applications in Drug Discovery

The true value of this compound lies in its application as a versatile building block to enhance the properties of drug candidates.[2][10]

The Role of the Oxetane Moiety

The oxetane ring is a powerful tool for modulating key drug-like properties:

-

Improved Solubility: Replacing a lipophilic group like a gem-dimethyl with an oxetane can significantly increase aqueous solubility, which is often a critical hurdle in drug development.[4][11]

-

Metabolic Stability: The oxetane ring is generally more resistant to oxidative metabolism compared to other cyclic ethers like morpholine or aliphatic chains, potentially leading to improved pharmacokinetic profiles.[6][11]

-

Reduced Lipophilicity (LogD): The polar nature of the oxetane helps to lower a compound's lipophilicity, which can reduce off-target effects and improve its overall ADME profile.[3][4]

-

Basicity (pKa) Modulation: Due to the inductive electron-withdrawing effect of the ether oxygen, an oxetane ring placed near a basic nitrogen atom can significantly lower its pKa. Placing the oxetane beta to the amine, as in this molecule, is expected to reduce the amine's basicity by approximately 1.9 pKa units, which can be crucial for avoiding issues like hERG channel inhibition.[3]

The Amino and Hydroxyl Groups as Synthetic Handles

The primary amine and primary alcohol functionalities provide two orthogonal points for synthetic diversification.

-

Amine Functionality: The amino group is a key nucleophile for a wide range of reactions, including amide bond formation, reductive amination, sulfonamide synthesis, and urea formation. This allows for the straightforward incorporation of the amino-oxetane core into a larger scaffold.[12]

-

Alcohol Functionality: The hydroxyl group can be readily converted into ethers or esters, providing another avenue for derivatization to probe structure-activity relationships (SAR) or attach linkers.

The logical integration of this building block into a drug discovery campaign is depicted below.

Caption: Integration of the building block in a drug discovery workflow.

Analytical Characterization (Predicted)

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals. The two methylene protons of the ethanol side chain (-CH₂-CH₂OH) would likely appear as two triplets. The four protons on the oxetane ring would appear as singlets or complex multiplets in the 4-5 ppm region. The protons of the amino (-NH₂) and hydroxyl (-OH) groups would appear as broad singlets that are exchangeable with D₂O.

-

¹³C NMR Spectroscopy: The spectrum should display five unique carbon signals: two for the ethanol side chain, and three for the oxetane ring, including the quaternary carbon at the 3-position.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a broad absorption in the 3200-3500 cm⁻¹ region corresponding to O-H and N-H stretching. C-H stretching vibrations would be observed around 2850-3000 cm⁻¹. A characteristic C-O-C stretching band for the oxetane ring is expected around 980-1050 cm⁻¹.

-

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 117. Common fragmentation patterns would likely include the loss of water (m/z = 99) and loss of the hydroxyethyl group (•CH₂CH₂OH).

Safety, Handling, and Storage

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the reactivity of primary amines and related small molecules, it should be handled with appropriate caution.

-

Potential Hazards: Assumed to be corrosive and capable of causing skin and eye irritation or burns. It may also be harmful if swallowed or inhaled.

-

Recommended Handling Procedures: All handling should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat, is mandatory.

-

Storage: The compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

This compound is a highly valuable and strategic building block for medicinal chemistry and drug discovery. Its unique trifunctional nature—a property-enhancing oxetane core, a versatile primary amine, and a hydrophilic alcohol tail—provides chemists with a powerful tool to address common challenges in lead optimization, including poor solubility, metabolic instability, and undesirable basicity. The rational incorporation of this motif can accelerate the development of drug candidates with superior pharmacokinetic and safety profiles.

References

- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. chemrxiv.org [chemrxiv.org]

- 10. tandfonline.com [tandfonline.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

A Technical Guide to 2-(3-Aminooxetan-3-yl)ethanol: Physicochemical Properties and Drug Discovery Applications

Abstract

2-(3-Aminooxetan-3-yl)ethanol is an emerging building block in medicinal chemistry, valued for its unique three-dimensional structure conferred by the strained oxetane ring. This guide provides a comprehensive technical overview of its core physicochemical properties, characterization protocols, and handling considerations. Designed for researchers and drug development professionals, this document synthesizes predicted data with established chemical principles to offer field-proven insights into the application of this versatile scaffold. We will explore its structural attributes, predicted physicochemical parameters, spectroscopic signatures, and its potential role in the design of novel therapeutics.

Introduction: The Value of a Strained Scaffold

In the landscape of modern drug discovery, moving beyond flat, two-dimensional structures is paramount for accessing novel chemical space and improving drug-like properties. Saturated heterocycles are key tools in this endeavor, and among them, the oxetane ring has gained significant attention. The 3-amino-3-substituted oxetane motif, in particular, serves as a valuable bioisosteric replacement for less favorable groups like gem-dimethyl or carbonyl functionalities, often improving metabolic stability and aqueous solubility.

This compound (CAS No. 1379812-08-4) is a bifunctional molecule incorporating this valuable oxetane scaffold.[1] It features a primary amine and a primary alcohol, offering two distinct points for chemical modification. This guide provides a detailed examination of its fundamental properties, establishing a baseline for its strategic deployment in synthetic and medicinal chemistry programs.

Molecular and Physicochemical Profile

The molecule's structure combines a hydrophilic amino alcohol side chain with the polar, strained oxetane ring. This combination is expected to confer high aqueous solubility and a distinct three-dimensional conformation.

Core Structural and Chemical Identifiers

| Property | Value | Source |

| CAS Number | 1379812-08-4 | [1][2] |

| Molecular Formula | C₅H₁₁NO₂ | [1] |

| Molecular Weight | 117.15 g/mol | [1] |

| SMILES | NC1(CCO)COC1 | [1] |

| Appearance | Predicted: Solid or liquid | [2] |

Predicted Physicochemical Properties

The following table summarizes key physicochemical parameters, which are critical for anticipating the molecule's behavior in biological and chemical systems. Note that these are computationally predicted values and should be confirmed experimentally.

| Parameter | Predicted Value | Significance in Drug Discovery |

| pKa (Strongest Basic) | 8.5 - 9.5 | Influences ionization state at physiological pH, affecting receptor binding and solubility. |

| pKa (Strongest Acidic) | 15.0 - 16.0 | Relates to the hydroxyl group, which is generally not acidic under physiological conditions. |

| logP (Octanol/Water) | -1.5 to -0.8 | Indicates high hydrophilicity, suggesting good aqueous solubility but potentially low passive membrane permeability. |

| Boiling Point | ~230-240 °C (Predicted) | Provides an estimate for purification by distillation under reduced pressure.[3] |

| Density | ~1.1 g/cm³ (Predicted) | Useful for reagent volume calculations.[3] |

Workflow for Physicochemical Characterization

A systematic approach is required to validate the identity, purity, and properties of this compound. The following workflow outlines the essential steps for comprehensive characterization.

Caption: A logical workflow for the structural and physicochemical validation of this compound.

Spectroscopic and Analytical Characterization

Verifying the structure and purity of this compound is the foundational step before its use in any application. The following protocols are designed to be self-validating systems for unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of the molecule.

Expected ¹H NMR Signals (in D₂O, 400 MHz):

-

~3.8-4.2 ppm (t, 2H): Methylene protons of the ethanol group adjacent to the oxygen (-CH₂-OH).

-

~4.4-4.8 ppm (m, 4H): Methylene protons of the oxetane ring (-O-CH₂-).

-

~1.8-2.2 ppm (t, 2H): Methylene protons of the ethanol group adjacent to the oxetane carbon (-C-CH₂-).

Expected ¹³C NMR Signals (in D₂O, 100 MHz):

-

~75-80 ppm: Oxetane ring methylene carbons (-O-CH₂-).

-

~60-65 ppm: Ethanol methylene carbon adjacent to oxygen (-CH₂-OH).

-

~40-45 ppm: Quaternary carbon of the oxetane ring.

-

~35-40 ppm: Ethanol methylene carbon adjacent to the oxetane ring (-C-CH₂-).

Step-by-Step Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O or CD₃OD) in a clean NMR tube. D₂O is preferred as it will exchange with the labile -NH₂ and -OH protons, causing their signals to disappear, which aids in peak assignment.

-

Acquisition of ¹H Spectrum: Acquire a standard ¹H NMR spectrum. Note the chemical shifts, integration values, and splitting patterns. The integration ratio should correspond to the number of protons in each unique environment.

-

Deuterium Exchange: Add a drop of D₂O to the NMR tube (if not already the solvent), shake, and re-acquire the ¹H spectrum. The disappearance of signals corresponding to the -OH and -NH₂ protons provides definitive confirmation of their assignment.

-

Acquisition of ¹³C and DEPT Spectra: Acquire a proton-decoupled ¹³C spectrum to identify all unique carbon environments. Run DEPT-135 and DEPT-90 experiments to differentiate between CH₃, CH₂, CH, and quaternary carbons, confirming the assignments.

-

Purity Assessment: Integrate all signals in the ¹H spectrum. The relative integrals should match the expected proton count. The absence of significant unassigned peaks is a strong indicator of high purity.

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

Step-by-Step Protocol for IR Analysis:

-

Sample Preparation: Apply a small amount of the neat liquid or solid sample onto the crystal of an ATR-FTIR spectrometer.

-

Spectrum Acquisition: Collect the spectrum from approximately 4000 to 400 cm⁻¹.

-

Data Interpretation: Identify characteristic absorption bands.

-

O-H Stretch: A broad band in the range of 3200-3500 cm⁻¹, characteristic of the alcohol group.[4]

-

N-H Stretch: A moderate band (or two bands for a primary amine) in the same 3200-3500 cm⁻¹ region, often appearing as shoulders on the broader O-H band.

-

C-H Stretch: Sharp peaks between 2850-3000 cm⁻¹.[4]

-

C-O Stretch (Ether): A strong, characteristic band for the oxetane ring ether linkage, typically around 950-1100 cm⁻¹.

-

C-O Stretch (Alcohol): A strong band around 1050-1150 cm⁻¹.[4]

-

Reactivity, Stability, and Handling

Understanding the molecule's chemical behavior is crucial for its successful application in synthesis and for ensuring laboratory safety.

Interplay of Structural Features and Properties

The molecule's functionality is dictated by the interplay between its three core components: the primary amine, the primary alcohol, and the oxetane ring.

Caption: The relationship between the molecule's functional groups and its key chemical properties.

-

Primary Amine: The amino group is the primary basic center of the molecule and a potent nucleophile. It will readily undergo standard amine reactions such as acylation, alkylation, and reductive amination.

-

Primary Alcohol: The hydroxyl group is a secondary site for derivatization. It can be oxidized, converted into a leaving group, or used in esterification and etherification reactions.

-

Oxetane Ring: The four-membered ring is strained and susceptible to nucleophilic ring-opening, particularly under acidic conditions. This provides a synthetic route to 1,3-disubstituted propanol derivatives. However, the ring is generally stable under neutral and basic conditions.[5]

Safety, Storage, and Disposal

As with any amine-containing compound, appropriate safety precautions are mandatory.[6]

Step-by-Step Handling Protocol:

-

Risk Assessment: Before use, conduct a thorough risk assessment. Review general safety data for aliphatic amines and alcohols.[6]

-

Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.[7]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors.[8]

-

Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[9] The product may require cold-chain transportation and storage.[1]

-

Spill Management: In case of a spill, barricade the area and absorb the material with an inert absorbent (e.g., vermiculite or sand).[8]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not pour down the drain.[9]

Conclusion

This compound is a promising and versatile building block for medicinal chemistry. Its key attributes—high hydrophilicity, two distinct points for derivatization, and a rigid 3D oxetane core—make it an attractive scaffold for developing next-generation therapeutics. This guide provides the foundational physicochemical data, characterization protocols, and handling procedures necessary for its effective and safe implementation in research and development settings. Experimental validation of the predicted properties outlined herein is a critical next step for any laboratory incorporating this compound into its synthetic programs.

References

- 1. 1379812-08-4|this compound|BLD Pharm [bldpharm.com]

- 2. 2-(3-Amino-oxetan-3-yl)-ethanol 1379812-08-4, CasNo.1379812-08-4 Hunan Russell Chemicals Technology Co.,Ltd China (Mainland) [russell.lookchem.com]

- 3. 2-(3-(Aminomethyl)oxetan-3-yl)ethanol | 1045709-42-9 [amp.chemicalbook.com]

- 4. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. synquestlabs.com [synquestlabs.com]

- 6. diplomatacomercial.com [diplomatacomercial.com]

- 7. enamine.enamine.net [enamine.enamine.net]

- 8. m.youtube.com [m.youtube.com]

- 9. resources.tamusa.edu [resources.tamusa.edu]

2-(3-Aminooxetan-3-yl)ethanol molecular structure and conformation

An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-(3-Aminooxetan-3-yl)ethanol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of this compound, a heterocyclic compound of significant interest in modern medicinal chemistry. The oxetane ring, a strained four-membered ether, is increasingly utilized as a versatile structural motif in drug design to modulate key physicochemical properties. This document delves into the intricate interplay of ring strain, substituent effects, and non-covalent interactions that dictate the three-dimensional architecture of this molecule. We present a detailed examination of the oxetane ring's puckered nature and the dominant role of intramolecular hydrogen bonding in defining the orientation of the aminoethanol side chain. Methodologies for conformational elucidation, including computational modeling and spectroscopic analysis, are discussed with detailed protocols to provide a robust framework for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Oxetane Motif

The field of medicinal chemistry is in a constant search for molecular scaffolds that can enhance the pharmacological profile of drug candidates. Oxetanes, four-membered cyclic ethers, have emerged as valuable bioisosteres for commonly used groups like gem-dimethyl and carbonyl moieties.[1][2][3] Their incorporation can lead to profound improvements in aqueous solubility, metabolic stability, and lipophilicity, while also introducing a greater degree of three-dimensionality into otherwise flat molecules.[4][5]

The molecule this compound (CAS: 1379812-08-4) embodies the strategic utility of this scaffold. It features a 3,3-disubstituted oxetane core, a substitution pattern known to enhance the ring's stability.[5][6] The presence of both a primary amine and a primary alcohol provides crucial hydrogen bonding capabilities, making its three-dimensional structure and conformational dynamics critical determinants of its potential biological activity. Understanding this molecule's preferred conformation is paramount for predicting and optimizing its interactions with protein targets. This guide offers an in-depth exploration of its structural features, the forces governing its conformation, and the analytical techniques used to study them.

Analysis of Molecular Structure

The unique chemical behavior of this compound is rooted in the distinct characteristics of its oxetane ring and its appended functional groups.

The Strained Oxetane Ring

The four-membered oxetane ring is characterized by significant angle strain. The internal bond angles (C-O-C ~90.2°, C-C-O ~92.0°, C-C-C ~84.8°) deviate substantially from the ideal sp³ tetrahedral angle of 109.5°.[2] This strain has two major consequences:

-

Enhanced Basicity: The strained C–O–C bond angle exposes the oxygen's lone pair of electrons, making the oxetane oxygen an exceptionally strong hydrogen-bond acceptor and Lewis base.[1][2]

-

Ring Puckering: While the parent oxetane molecule is nearly planar, the introduction of substituents, particularly at the C3 position, induces a non-planar or "puckered" conformation to alleviate steric and torsional strain from eclipsing interactions.[2][7][8] For a 3,3-disubstituted oxetane like the one , this puckering is a defining structural feature.

The 3,3-Disubstituted Core

The molecule possesses two functional groups at the C3 position:

-

A primary amine (-NH₂)

-

A 2-hydroxyethyl group (-CH₂CH₂OH)

This 3,3-disubstitution pattern is synthetically important as it sterically shields the oxetane's C-O bonds from nucleophilic attack, thereby increasing its stability against ring-opening, a common reactivity pathway for strained ethers.[5]

The Conformational Landscape: A Dominance of Intramolecular Forces

The overall three-dimensional shape of this compound is not random but is governed by a delicate balance of stabilizing and destabilizing forces. The most significant of these is the potential for intramolecular hydrogen bonding.

Intramolecular Hydrogen Bonding (IHB)

Amino alcohols are well-documented to form stable intramolecular hydrogen bonds (IHBs), which significantly influence their conformational preferences.[9][10][11] In this compound, the most probable IHB is an O-H···N interaction, where the hydroxyl group of the ethanol side chain acts as the hydrogen bond donor and the lone pair of the C3-amino group acts as the acceptor.

This interaction forces the flexible ethanol side chain to fold back towards the oxetane ring, creating a stable, low-energy conformation characterized by a six-membered pseudo-cycle. While an N-H···O hydrogen bond is also conceivable, studies on simple amino alcohols have shown the O-H···N conformation to be energetically more favorable.[11][12]

The presence of this IHB has profound implications:

-

It drastically reduces the number of accessible conformations for the side chain.

-

It pre-organizes the molecule into a specific shape, which can be critical for receptor binding.

-

In non-polar environments, this IHB-stabilized conformer is expected to be the dominant species in the conformational equilibrium.[10] In polar, protic solvents, competition from intermolecular hydrogen bonds with the solvent may disrupt the IHB, favoring more extended, solvated conformations.

Integrated Conformational Model

The preferred conformation of this compound is therefore a composite of two key features:

-

A puckered oxetane ring where the substituents at C3 occupy pseudo-axial and pseudo-equatorial positions to minimize steric clash.

-

A folded ethanol side chain locked in place by a strong O-H···N intramolecular hydrogen bond.

This conformation dictates how the molecule presents its key pharmacophoric features—the hydrogen bond donor/acceptor amine, the hydrogen bond donor/acceptor hydroxyl group, and the hydrogen bond acceptor oxetane oxygen—to a potential binding partner.

Methodologies for Conformational Analysis

A combination of computational and experimental techniques is required to fully characterize the conformational preferences of this compound.

In Silico Approach: Computational Modeling

Computational chemistry provides a powerful tool for predicting the geometries and relative energies of different conformers. Density Functional Theory (DFT) is a particularly well-suited method for this purpose.[13][14]

Experimental Protocol: DFT-Based Conformational Search

-

Initial Structure Generation: Build the 3D structure of this compound using molecular modeling software. Generate a diverse set of initial conformers by systematically rotating all rotatable bonds (C3-C, C-C, C-O).

-

Geometry Optimization: Perform a full geometry optimization for each starting conformer.

-

Software: Gaussian, ORCA, or similar quantum chemistry package.

-

Method: B3LYP functional.

-

Basis Set: 6-31+G(d,p) or a larger basis set for higher accuracy. This includes diffuse functions, which are important for accurately describing non-covalent interactions like hydrogen bonds.

-

-

Frequency Calculation: Perform a vibrational frequency analysis on each optimized structure at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also yield thermochemical data (enthalpy and entropy).

-

Energy Analysis: Calculate the Gibbs Free Energy (G) for each confirmed conformer. The relative free energies (ΔG) are used to determine the Boltzmann population of each conformer at a given temperature (e.g., 298.15 K), revealing the most probable structures.[10][12]

-

Structural Analysis: Analyze the key geometric parameters of the lowest-energy conformer(s), including the H···N distance and the O-H···N angle of the intramolecular hydrogen bond, and the puckering parameters of the oxetane ring.

Diagram 1: Computational Workflow for Conformation Analysis

Experimental Validation: Spectroscopic Techniques

Experimental data is essential to validate the predictions from computational models. Infrared and Nuclear Magnetic Resonance spectroscopy are particularly powerful for this task.

The O-H stretching frequency in an IR spectrum is a highly sensitive probe for hydrogen bonding.

-

Prediction: The IHB-stabilized conformer will exhibit a broad absorption band for the O-H stretch at a significantly lower wavenumber (typically 3200-3500 cm⁻¹) compared to a "free" hydroxyl group (~3600-3650 cm⁻¹).[11][12][15] The observation of this red-shifted band in a dilute solution of a non-polar solvent (e.g., CCl₄) is strong evidence for an intramolecular hydrogen bond.

Experimental Protocol: FTIR-ATR Spectroscopy

-

Sample Preparation: Prepare a dilute solution (e.g., <0.01 M) of the compound in a dry, non-polar, aprotic solvent like carbon tetrachloride or cyclohexane to minimize intermolecular interactions. For a neat sample, use a liquid film on a salt plate or an Attenuated Total Reflectance (ATR) accessory.

-

Background Spectrum: Acquire a background spectrum of the pure solvent or the empty ATR crystal.

-

Sample Spectrum Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

-

Scan Range: 4000–600 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32-64 scans for good signal-to-noise.

-

-

Data Analysis: Subtract the background spectrum from the sample spectrum. Carefully analyze the region between 3000 cm⁻¹ and 3700 cm⁻¹ for the position and shape of the O-H and N-H stretching bands.

NMR spectroscopy provides detailed information about the connectivity and spatial arrangement of atoms.

-

Prediction: The proton of the hydroxyl group (OH) involved in the IHB is expected to be deshielded, appearing at a higher chemical shift (δ) in the ¹H NMR spectrum compared to a non-hydrogen-bonded alcohol. Furthermore, 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can detect through-space correlations between protons. A NOESY cross-peak between protons on the ethanol side chain and protons on the oxetane ring would provide definitive proof of a folded, compact conformation.

Experimental Protocol: 1D and 2D NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Use a non-polar solvent like CDCl₃ to favor the IHB.

-

¹H NMR Acquisition:

-

Instrument: 400 MHz or higher NMR spectrometer.

-

Experiment: Standard single-pulse ¹H acquisition.

-

Analysis: Identify the chemical shift of the OH proton. Its downfield shift and potential broadening are indicative of hydrogen bonding.

-

-

²D NOESY Acquisition:

-

Experiment: Standard 2D NOESY pulse sequence.

-

Mixing Time: Use a mixing time appropriate for small molecules (e.g., 500-800 ms) to allow for the buildup of NOE signals.

-

-

Data Processing and Analysis: Process the 2D data and look for cross-peaks that indicate spatial proximity (<5 Å) between specific protons. For example, a correlation between the -CH₂OH protons and the oxetane ring protons would confirm the folded conformation.

Diagram 2: Experimental Workflow for Conformation Validation

Data Summary

The following table summarizes the key structural features and the expected experimental evidence for the dominant conformation of this compound.

| Feature | Description | Expected Experimental Evidence (in Non-Polar Solvent) |

| Core Scaffold | 3,3-disubstituted oxetane ring. | ¹³C NMR signals characteristic of a strained four-membered ring. |

| Ring Conformation | Puckered (non-planar) to alleviate steric and torsional strain. | Complex coupling patterns for ring protons in ¹H NMR. |

| Side Chain Conformation | Folded back towards the ring to facilitate intramolecular hydrogen bonding. | NOE correlations between side-chain protons and ring protons in 2D NOESY spectrum. |

| Dominant Interaction | Intramolecular O-H···N hydrogen bond. | IR: Broad, red-shifted O-H stretching band (<3500 cm⁻¹). ¹H NMR: Downfield chemical shift for the OH proton. |

Conclusion and Outlook

The molecular architecture of this compound is a finely tuned system dictated by the inherent strain of its four-membered ring and the powerful organizing effect of an intramolecular hydrogen bond. The dominant conformation features a puckered oxetane core with a folded aminoethanol side chain locked in place by an O-H···N interaction. This pre-organized, rigidified structure significantly reduces the molecule's conformational flexibility, presenting its key functional groups in a well-defined spatial arrangement.

For drug development professionals, this understanding is crucial. The defined three-dimensional shape governs how the molecule fits into a target's binding pocket and orients its hydrogen bond donors and acceptors for molecular recognition. The methodologies outlined in this guide provide a robust framework for analyzing this and other substituted oxetanes, enabling a more rational, structure-based approach to the design of next-generation therapeutics.

References

- 1. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. Understanding Ring Puckering in Small Molecules and Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Non-covalent interactions in molecular systems: thermodynamic evaluation of the hydrogen bond strength in aminoalcohols - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09317A [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

The 2-(3-Aminooxetan-3-yl)ethanol Molecule: Structure and Significance

An In-Depth Technical Guide to the Spectroscopic Profile of 2-(3-Aminooxetan-3-yl)ethanol

Abstract: This technical guide provides a comprehensive spectroscopic profile of this compound (CAS: 1379812-08-4), a molecule of interest in medicinal chemistry and drug development. The oxetane ring is a valuable structural motif known to favorably modulate physicochemical properties such as solubility and metabolic stability.[1][2] This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While direct experimental spectra for this specific molecule are not widely published, the analyses herein are founded on established spectroscopic principles and data from analogous structures. Detailed, field-proven protocols for data acquisition are provided to serve as a self-validating framework for researchers. This guide is intended for scientists in chemical research and drug development seeking to synthesize, identify, or characterize this and related functionalized oxetanes.

This compound is a unique small molecule featuring a strained four-membered oxetane ring, a primary amine, and a primary alcohol. This combination of functional groups makes it a polar, versatile building block. The oxetane moiety, in particular, is increasingly utilized as a bioisostere for carbonyl or gem-dimethyl groups, often leading to improved aqueous solubility, metabolic stability, and lipophilicity profiles in drug candidates.[1][2]

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1379812-08-4[3][4] |

| Molecular Formula | C₅H₁₁NO₂ |

| Molecular Weight | 117.15 g/mol |

| Structure |  |

Accurate structural confirmation is paramount, and a multi-technique spectroscopic approach provides the highest level of confidence. NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry determines the molecular mass and provides fragmentation data indicative of the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for unambiguous structure determination of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a detailed map of the atomic connectivity.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

The choice of a polar, aprotic solvent like DMSO-d₆ is crucial for solubilizing the molecule and, importantly, for observing the exchangeable protons of the -OH and -NH₂ groups as distinct, albeit often broad, signals.

| Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Rationale |

| H-a (-CH₂-O, oxetane) | ~4.5 - 4.3 | Doublet | 2H | Protons on carbon adjacent to the oxetane oxygen are highly deshielded. They are diastereotopic and would appear as an AB quartet, but may resolve as a simple doublet if coupling constants are similar. |

| H-b (-CH₂-C, oxetane) | ~4.3 - 4.1 | Doublet | 2H | Similar to H-a, these diastereotopic protons are deshielded by the adjacent oxygen. |

| H-c (-CH₂-OH) | ~3.5 | Triplet | 2H | Methylene group adjacent to the hydroxyl group. Deshielded by oxygen. |

| H-d (-OH) | ~4.5 (broad) | Singlet | 1H | Exchangeable proton; chemical shift is concentration and temperature-dependent. |

| H-e (-NH₂) | ~2.0 (broad) | Singlet | 2H | Exchangeable protons; typically less deshielded than hydroxyl protons. |

| H-f (-CH₂-C) | ~1.8 | Triplet | 2H | Methylene group adjacent to the quaternary carbon of the oxetane. |

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Proton-decoupled ¹³C NMR provides a count of unique carbon environments.

| Assignment | Predicted Chemical Shift (δ) ppm | Rationale |

| C-1 (-CH₂-O, oxetane) | ~80 | Carbon directly bonded to the oxetane oxygen is significantly deshielded. |

| C-2 (-C-NH₂) | ~58 | Quaternary carbon bonded to nitrogen and part of the strained ring. |

| C-3 (-CH₂-OH) | ~60 | Carbon bonded to the primary alcohol oxygen. |

| C-4 (-CH₂-C) | ~40 | Carbon of the ethyl side chain adjacent to the quaternary center. |

Experimental Protocol for NMR Acquisition

This protocol ensures high-quality, reproducible data for structural elucidation.

-

Sample Preparation:

-

Accurately weigh 15-25 mg of this compound into a clean, dry vial.

-

Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ over CDCl₃ is deliberate to better resolve the exchangeable -OH and -NH₂ protons.

-

Vortex the sample until fully dissolved.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition (500 MHz):

-

Pulse Program: Standard single-pulse (zg30).

-

Number of Scans: 16.

-

Relaxation Delay: 2.0 s.

-

Spectral Width: 16 ppm.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition (125 MHz):

-

Pulse Program: Proton-decoupled single-pulse with NOE enhancement (zgpg30).

-

Number of Scans: 1024 (or more, as needed for signal-to-noise).

-

Relaxation Delay: 2.0 s.

-

Spectral Width: 240 ppm.

-

Temperature: 298 K.

-

-

Data Processing:

-

Apply Fourier transform to the Free Induction Decay (FID).

-

Perform phase and baseline corrections.

-

Calibrate the chemical shift using the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C).

-

Integrate ¹H NMR signals and analyze multiplicities for structural insights.

-

Infrared (IR) Spectroscopy Analysis

FTIR spectroscopy is ideal for rapidly confirming the presence of the key functional groups (-OH, -NH₂, C-O) based on their characteristic vibrational frequencies.

Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Rationale |

| 3400 - 3200 | Strong, Broad | O-H Stretch (Alcohol) | The broadness is a hallmark of intermolecular hydrogen bonding, a defining feature of alcohols.[5][6][7] |

| 3350 & 3280 | Medium, Sharp (two peaks) | N-H Asymmetric & Symmetric Stretch (Primary Amine) | The presence of two distinct, sharp peaks in this region is a definitive indicator of a primary (-NH₂) amine.[5][8] |

| 2960 - 2850 | Medium-Strong | C-H Stretch (Aliphatic) | Characteristic of sp³ hybridized C-H bonds in the molecule's backbone.[5] |

| ~1600 | Medium | N-H Bend (Scissoring) | This bending vibration is characteristic of primary amines.[6][8] |

| ~1250 - 1020 | Strong | C-O Stretch (Alcohol) & C-N Stretch (Amine) | A strong band in this region is expected for the C-O bond of the primary alcohol.[7] The C-N stretch of the aliphatic amine also appears here and may overlap.[6][8] |

| ~980 | Medium-Strong | C-O-C Stretch (Oxetane Ring) | The strained cyclic ether has a characteristic C-O-C stretching frequency. |

Experimental Protocol for FTIR-ATR Acquisition

Attenuated Total Reflectance (ATR) is a modern, rapid technique that requires minimal sample preparation.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Wipe with a soft tissue dampened with isopropanol and allow to dry completely.

-

-

Background Acquisition:

-

Acquire a background spectrum of the clean, empty ATR crystal. This is a critical step to subtract atmospheric (H₂O, CO₂) and instrument-related absorptions.

-

-

Sample Analysis:

-

Place a single drop of neat liquid this compound (or a small amount of solid) directly onto the center of the ATR crystal.

-

Apply pressure with the ATR anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32 (co-added to improve signal-to-noise ratio).

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction if necessary.

-

Use peak-picking tools to identify the wavenumbers of key absorption bands.

-

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight of the compound and structural information based on its fragmentation pattern upon ionization. The presence of nitrogen means the molecule will adhere to the "Nitrogen Rule," expecting an odd nominal molecular weight (117), which is a key diagnostic feature.[9]

Predicted Mass Spectrum and Fragmentation

Using Electron Ionization (EI), the molecular ion (M⁺˙) is expected at m/z = 117. Key fragmentation pathways would likely involve alpha-cleavage, which is a dominant process for both amines and alcohols.

| Predicted m/z | Proposed Fragment Identity | Fragmentation Pathway |

| 117 | [C₅H₁₁NO₂]⁺˙ | Molecular Ion (M⁺˙) |

| 87 | [M - CH₂OH]⁺ | Alpha-cleavage with loss of the hydroxymethyl radical. |

| 86 | [M - CH₂NH₂]⁺ | Cleavage of the C-C bond adjacent to the amine, with rearrangement. |

| 71 | [C₄H₇O]⁺ | Ring-opening of the oxetane followed by loss of the aminoethanol side chain. Fragmentation of cyclic ethers is a common pathway.[10][11] |

| 57 | [C₃H₅O]⁺ | Further fragmentation of the oxetane ring. |

| 30 | [CH₂NH₂]⁺ | Alpha-cleavage with loss of the largest radical, a very common pathway for primary amines, often resulting in the base peak.[9] |

Experimental Protocol for MS Acquisition (EI)

-

Sample Preparation:

-

Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

-

-

Instrumentation:

-

Utilize a Gas Chromatograph-Mass Spectrometer (GC-MS) for volatile compounds or a direct insertion probe.

-

-

Data Acquisition (EI Mode):

-

Ionization Energy: 70 eV (standard).

-

Mass Range: m/z 25 - 200.

-

Source Temperature: ~230 °C.

-

Scan Speed: 1 scan/second.

-

-

Data Analysis:

Conclusion

The structural elucidation of this compound can be confidently achieved through a coordinated application of NMR, IR, and MS techniques. The predicted spectroscopic data provides a clear roadmap for confirmation: ¹H and ¹³C NMR will define the precise carbon-hydrogen framework, FTIR will provide rapid verification of the essential primary amine and primary alcohol functionalities, and MS will confirm the molecular weight and reveal characteristic fragmentation patterns. The protocols detailed in this guide represent a robust methodology for obtaining high-fidelity data, empowering researchers to verify the synthesis and purity of this valuable chemical building block.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. 1379812-08-4|this compound|BLD Pharm [bldpharm.com]

- 4. 2-(3-Amino-oxetan-3-yl)-ethanol 1379812-08-4, CasNo.1379812-08-4 Hunan Russell Chemicals Technology Co.,Ltd China (Mainland) [russell.lookchem.com]

- 5. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]

- 6. wikieducator.org [wikieducator.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. GCMS Section 6.15 [people.whitman.edu]

- 10. IJMS (EI-MS, Cyclic Ethers)-2020 – The Rotavera Group [rotavera.uga.edu]

- 11. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scribd.com [scribd.com]

Solubility and stability of 2-(3-Aminooxetan-3-yl)ethanol

An In-Depth Technical Guide to the Solubility and Stability of 2-(3-Aminooxetan-3-yl)ethanol

Authored by: A Senior Application Scientist

Abstract

The journey of a novel chemical entity from discovery to a viable drug candidate is paved with rigorous scientific scrutiny. Among the most critical of these evaluations are the determination of its solubility and stability. These fundamental physicochemical properties are the bedrock upon which formulation development, pharmacokinetic profiling, and ultimately, therapeutic efficacy are built. This guide provides a comprehensive technical overview of the methodologies and strategic considerations for characterizing this compound, a molecule of interest in modern medicinal chemistry. We will delve into the theoretical underpinnings of its structural components, present detailed experimental protocols for empirical assessment, and offer field-proven insights into navigating the potential challenges this unique scaffold may present. Our focus will be on not just the "what" and "how," but the critical "why" that drives scientifically sound drug development.

The Structural Landscape of this compound: A Double-Edged Sword

The structure of this compound is a fascinating confluence of functional groups, each contributing to its overall physicochemical personality. A deep understanding of these individual components is paramount to predicting and interpreting its behavior.

-

The Oxetane Ring: This four-membered heterocyclic ether is a bioisostere for gem-dimethyl and carbonyl groups, often incorporated to improve metabolic stability, reduce lipophilicity, and enhance aqueous solubility. However, the inherent ring strain can render it susceptible to nucleophilic attack and ring-opening under acidic or strongly nucleophilic conditions.

-

The Primary Amine: The amino group is a key determinant of the molecule's acid-base properties. It will be protonated at physiological pH, conferring aqueous solubility. However, it also presents a potential liability for oxidative degradation and can be a site for unwanted reactions.

-

The Primary Alcohol: The ethanol moiety further contributes to the molecule's hydrophilicity and provides a potential handle for prodrug strategies. It is generally stable but can undergo oxidation or esterification under specific conditions.

The interplay of these functional groups dictates the molecule's solubility and stability profile. For instance, the protonated amine can influence the stability of the adjacent oxetane ring through electronic effects. Therefore, a holistic, rather than a reductionist, approach is essential for a thorough characterization.

Predicting the Physicochemical Persona: In Silico Profiling

Before embarking on extensive laboratory work, in silico tools can provide valuable initial insights into the properties of this compound. These computational predictions help in designing efficient experiments and anticipating potential challenges.

| Property | Predicted Value | Implication for Drug Development |

| pKa | 8.5 - 9.5 | The molecule will be predominantly protonated and positively charged at physiological pH (7.4), suggesting good aqueous solubility. |

| logP | < 1.0 | Indicates a hydrophilic character, which is favorable for solubility but may pose challenges for membrane permeability. |

| Aqueous Solubility | High | The combination of the polar functional groups suggests high intrinsic solubility in aqueous media. |

Note: These are estimated values based on the constituent functional groups. Empirical determination is necessary for confirmation.

The Litmus Test: Experimental Determination of Solubility

While in silico predictions are a useful starting point, the true measure of a compound's solubility lies in empirical determination. The choice of method depends on the stage of drug development and the required throughput.

Thermodynamic Solubility: The Gold Standard

The equilibrium or thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions. The shake-flask method is the most widely accepted approach for this determination.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Preparation: Add an excess amount of this compound to a series of vials containing different aqueous buffers (e.g., pH 2, 5, 7.4, and 10) to create a slurry.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Validation: The presence of solid material at the end of the experiment is crucial to confirm that equilibrium has been achieved with an excess of the compound.

Kinetic Solubility: A High-Throughput Alternative

In early discovery, where compound availability is limited and speed is of the essence, kinetic solubility provides a rapid assessment. This method measures the concentration at which a compound precipitates from a solution as it is being prepared from a stock solution.

Experimental Workflow: Kinetic Solubility Assessment

Caption: Workflow for Kinetic Solubility Determination.

Probing for Weaknesses: A Systematic Approach to Stability Assessment

A comprehensive stability profile is non-negotiable for any drug candidate. Forced degradation (or stress testing) is a systematic way to identify the potential degradation pathways and develop a stability-indicating analytical method.

The Crucible: Forced Degradation Studies

In these studies, this compound is subjected to conditions more severe than those it would typically encounter during storage and handling.

| Stress Condition | Typical Conditions | Potential Degradation Pathway for this compound |

| Acid Hydrolysis | 0.1 M HCl at elevated temperature (e.g., 60 °C) | Potential for oxetane ring-opening via nucleophilic attack by chloride or water. |

| Base Hydrolysis | 0.1 M NaOH at elevated temperature (e.g., 60 °C) | Generally expected to be stable, but the possibility of elimination or other base-catalyzed reactions should be considered. |

| Oxidation | 3% H₂O₂ at room temperature | The primary amine is susceptible to oxidation, potentially forming N-oxides or other degradation products. |

| Photostability | Exposure to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines). | The molecule may or may not have a chromophore that absorbs light in the UV-Vis range, but photostability should be confirmed. |

| Thermal Degradation | Dry heat at a temperature higher than that used for accelerated stability testing (e.g., 80 °C). | Assesses the intrinsic thermal stability of the molecule. |

The Watchful Eye: Developing a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation.

Logical Flow for Developing a Stability-Indicating HPLC Method

Caption: Development of a Stability-Indicating HPLC Method.

Mitigating Liabilities: Formulation and Handling Strategies

The data gathered from solubility and stability studies are not merely for regulatory submission; they are a guide to intelligent formulation development.

-

Addressing Low Solubility: While this compound is predicted to have high aqueous solubility, if this is not the case, strategies such as salt formation (utilizing the basic amine), pH adjustment, and the use of co-solvents or complexing agents (e.g., cyclodextrins) can be employed.

-

Enhancing Stability: If degradation is observed, the formulation can be designed to mitigate these pathways. For example, if the compound is susceptible to oxidation, the inclusion of antioxidants and packaging under an inert atmosphere (e.g., nitrogen) would be warranted. If hydrolysis is a concern, formulation as a lyophilized powder for reconstitution or in a non-aqueous vehicle could be considered.

Conclusion: A Foundation for Success

A thorough understanding of the solubility and stability of this compound is a non-negotiable prerequisite for its successful development as a drug candidate. The systematic approach outlined in this guide, from in silico prediction to empirical determination and the development of a stability-indicating analytical method, provides a robust framework for the comprehensive characterization of this promising molecule. By embracing the principles of scientific integrity and causality, researchers can confidently navigate the challenges of drug development and unlock the full therapeutic potential of novel chemical entities.

The Strategic Deployment of 2-(3-Aminooxetan-3-yl)ethanol in Modern Drug Discovery: A Technical Guide

Abstract

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is paramount. Among the heterocyclic building blocks that have garnered significant attention, 2-(3-aminooxetan-3-yl)ethanol has emerged as a cornerstone for the design of next-generation therapeutics. This guide provides an in-depth technical exploration of this versatile building block, from its rational design and synthesis to its strategic application in the development of targeted therapies. We will delve into the causality behind its synthetic route, provide detailed experimental protocols, and illuminate its role in enhancing the drug-like properties of bioactive molecules through illustrative case studies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of the oxetane motif to overcome challenges in drug design and optimization.

Introduction: The Oxetane Motif as a Bioisosteric Game-Changer

The strategic incorporation of small, strained heterocyclic rings has become a powerful tactic in modern drug design. The oxetane ring, a four-membered cyclic ether, has proven to be a particularly valuable bioisostere for commonly employed functionalities such as gem-dimethyl and carbonyl groups.[1][2] Its unique combination of properties, including a compact three-dimensional structure, inherent polarity, and the ability to act as a hydrogen bond acceptor, can profoundly and beneficially influence the characteristics of a parent molecule.[3]

The introduction of an oxetane moiety can lead to significant improvements in:

-

Aqueous Solubility: The polar nature of the ether linkage enhances interactions with water, often leading to a substantial increase in solubility.[3]

-

Metabolic Stability: The oxetane ring is generally less susceptible to oxidative metabolism compared to more traditional functionalities, thereby improving a compound's pharmacokinetic profile.[2]

-

Lipophilicity (LogP/LogD): The replacement of lipophilic groups with the more polar oxetane can modulate a molecule's lipophilicity, which is a critical parameter for absorption, distribution, metabolism, and excretion (ADME).

-

Molecular Conformation: The rigid and defined geometry of the oxetane ring can lock a molecule into a more favorable conformation for binding to its biological target.

This compound, with its primary amine and primary alcohol functionalities, offers two key vectors for chemical elaboration, making it an exceptionally versatile building block for the synthesis of diverse compound libraries.

Synthesis of this compound: A Rationale-Driven Approach

A robust and scalable synthesis is crucial for the widespread adoption of any building block. The most logical and efficient pathway to this compound is through the reductive amination of a suitable ketone precursor, namely 3-(2-hydroxyethyl)oxetan-3-one. This approach is predicated on the well-established and reliable nature of reductive amination for the formation of amines from carbonyl compounds.[1]

Retrosynthetic Analysis

A retrosynthetic analysis reveals the key disconnection, highlighting the strategic importance of the ketone precursor.

Caption: Retrosynthetic approach to this compound.

Experimental Protocol: Reductive Amination

This protocol provides a detailed, self-validating methodology for the synthesis of this compound. The choice of reagents and conditions is based on achieving high conversion and simplifying purification.

Reaction Scheme:

Caption: Synthesis of this compound via reductive amination.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |

| 3-(2-Hydroxyethyl)oxetan-3-one | Not available | 116.12 | 10.0 | 1.0 |

| Ammonia (7 N solution in Methanol) | 7664-41-7 | 17.03 | 70.0 | 7.0 |

| Sodium Borohydride (NaBH₄) | 16940-66-2 | 37.83 | 15.0 | 1.5 |

| Methanol (MeOH), anhydrous | 67-56-1 | 32.04 | - | - |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | - |

| Saturated Sodium Bicarbonate (aq) | 144-55-8 | 84.01 | - | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | - |

Step-by-Step Procedure:

-

Imine Formation: To a solution of 3-(2-hydroxyethyl)oxetan-3-one (1.16 g, 10.0 mmol) in anhydrous methanol (50 mL) in a round-bottom flask equipped with a magnetic stirrer, add a 7 N solution of ammonia in methanol (10 mL, 70.0 mmol). Stir the mixture at room temperature for 2 hours to facilitate the formation of the corresponding imine intermediate. The progress of imine formation can be monitored by thin-layer chromatography (TLC).

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (0.57 g, 15.0 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C. The addition of a borohydride reducing agent is a well-established method for the reduction of imines to amines.[1]

-

Reaction Completion and Quenching: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4 hours, or until TLC analysis indicates complete consumption of the imine intermediate. Carefully quench the reaction by the slow addition of water (20 mL) at 0 °C.

-

Work-up and Extraction: Concentrate the reaction mixture under reduced pressure to remove the methanol. To the resulting aqueous residue, add dichloromethane (50 mL) and saturated aqueous sodium bicarbonate solution (30 mL). Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL). Combine the organic extracts.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane (e.g., 5-15% methanol) to yield the pure product as a colorless oil.

Physicochemical Properties and Spectroscopic Characterization

A thorough characterization of the building block is essential for its effective use.

| Property | Value (Predicted/Typical) |

| Molecular Formula | C₅H₁₁NO₂ |

| Molecular Weight | 117.15 g/mol |

| CAS Number | 1379812-08-4 |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | Not available |

| LogP (Predicted) | -1.5 to -1.0 |

NMR Spectroscopic Data (Predicted)

While experimental spectra are the gold standard, in their absence, a predicted spectrum based on established chemical shift principles provides valuable guidance for characterization.[4][5]

1H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.55 | d, J = 6.0 Hz | 2H | H-2', H-4' (axial) |

| ~ 4.40 | d, J = 6.0 Hz | 2H | H-2', H-4' (eq.) |

| ~ 3.80 | t, J = 5.5 Hz | 2H | H-1 |

| ~ 2.10 (broad s) | s | 3H | -NH₂, -OH |

| ~ 1.95 | t, J = 5.5 Hz | 2H | H-2 |

13C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 80.0 | C-2', C-4' |

| ~ 60.5 | C-1 |

| ~ 55.0 | C-3' |

| ~ 42.0 | C-2 |

Applications in Drug Discovery: Case Studies

The strategic value of this compound is best illustrated through its incorporation into advanced drug candidates.

Case Study 1: Development of Potent and Selective Kinase Inhibitors

Kinases are a major class of drug targets, particularly in oncology. The development of selective inhibitors is a significant challenge. In the optimization of a series of kinase inhibitors, the replacement of a less desirable functionality with the this compound moiety led to a marked improvement in drug-like properties.[6]

Caption: Workflow for optimizing a kinase inhibitor using this compound.

The primary amine of the building block served as a handle for coupling to the core scaffold of the inhibitor, while the hydroxyl group provided an additional point for hydrogen bonding interactions within the kinase active site, enhancing potency. Furthermore, the introduction of the oxetane ring significantly improved the aqueous solubility and metabolic stability of the resulting compounds.

Case Study 2: Design of Novel PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a breakthrough therapy for certain cancers. The design of next-generation PARP inhibitors often focuses on improving selectivity and overcoming resistance. The use of this compound as a building block has enabled the synthesis of novel PARP inhibitors with unique intellectual property and potentially improved pharmacological profiles.[7][8]

In one such example, the amino group of the building block was utilized to form a key amide bond, while the ethanol side chain was positioned to interact with a specific region of the PARP enzyme, contributing to both potency and selectivity. The inherent properties of the oxetane core contributed favorably to the overall ADME profile of the final compound.

Conclusion and Future Perspectives

This compound has firmly established itself as a high-value building block in the medicinal chemist's toolbox. Its rational design, accessible synthesis, and proven ability to enhance the drug-like properties of molecules make it a compelling choice for lead optimization and the development of novel therapeutic agents. As the demand for drug candidates with superior physicochemical and pharmacokinetic profiles continues to grow, the strategic application of unique and versatile building blocks like this compound will undoubtedly play an increasingly critical role in the future of drug discovery. The continued exploration of its reactivity and the development of new synthetic methodologies will further expand its utility and solidify its position as a key component in the design of innovative medicines.

References

- 1. organicreactions.org [organicreactions.org]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]

- 4. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000108) [hmdb.ca]

- 5. rsc.org [rsc.org]

- 6. studylib.net [studylib.net]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

- 8. researchgate.net [researchgate.net]

The Emergence of a Key Building Block: A Technical Guide to the Discovery and Synthesis of 2-(3-Aminooxetan-3-yl)ethanol

Introduction: The Rise of Oxetanes in Medicinal Chemistry